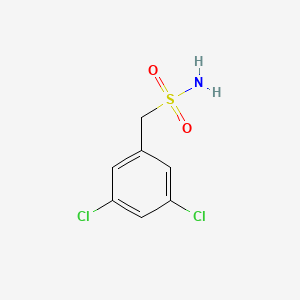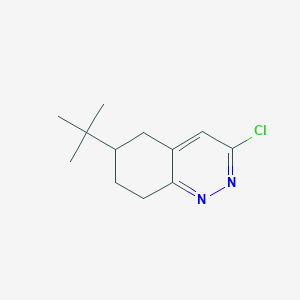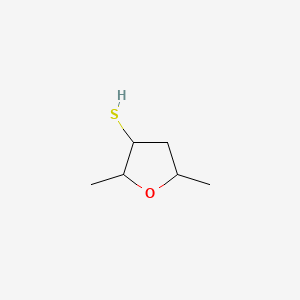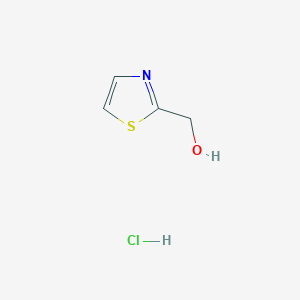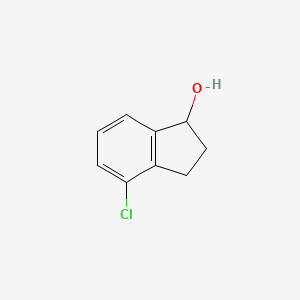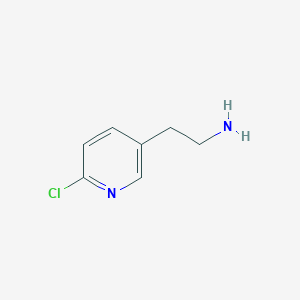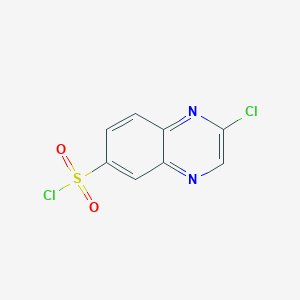
Tert-butyl cyclopropylsulfonylcarbamate
Übersicht
Beschreibung
Tert-butyl cyclopropylsulfonylcarbamate (TBSC) is a derivative of the amino acid phenylalanine. It is a compound with the molecular formula C8H15NO4S .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (O-CO-NH-) attached to a tert-butyl group and a cyclopropylsulfonyl group . The carbamate group is a key structural motif in many approved drugs and prodrugs .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, carbamates in general are known to undergo a variety of reactions. For example, they can be hydrolyzed to yield alcohols and amines .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Blocks
Tert-butyl cyclopropylsulfonylcarbamate and its derivatives serve as crucial building blocks in organic synthesis. They are often utilized for creating complex molecular structures, demonstrating their versatility in the field of organic chemistry. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their role as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are highlighted for their importance as components in various chemical transformations, emphasizing their potential in the synthesis of diverse organic compounds (Guinchard, Vallée, & Denis, 2005).
Synthesis of Chiral Ligands and Peptide Nucleic Acids (PNAs)
Optically active this compound derivatives, such as trans-tert-butyl-2-aminocyclopentylcarbamate, have potential uses as scaffolds for chiral ligands and as modified backbone units for peptide nucleic acids. The development of practical synthesis methods for these compounds, along with the optical resolution of their racemic forms, highlights their importance in the synthesis of enantiomerically pure compounds, which are crucial in the development of asymmetric catalysts and biologically active molecules (Xu & Appella, 2006).
Pharmaceutical Drug Synthesis
The tert-butyl group, a common motif in medicinal chemistry, is integral in the modification of bioactive compounds. The synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through asymmetric Mannich reactions showcases its application in creating drug analogues. This process underlines the role of this compound derivatives in developingpharmaceuticals, where precise control over molecular structure is essential for achieving desired therapeutic effects (Yang, Pan, & List, 2009).
Material Science and Polymer Chemistry
This compound derivatives also find applications in material science, particularly in the synthesis of polymers. For example, polysulfone-graft-poly(tert-butyl acrylate) exhibits unique properties such as nanophase separation and pH-dependent iridescence, highlighting its potential in developing advanced materials with specific optical and chemical properties (Lu, Liu, & Duncan, 2004).
Catalysis and Chemical Reactions
The utility of this compound derivatives in catalysis is another significant area of research. They serve as catalysts or intermediates in various chemical reactions, such as the catalytic asymmetric oxidation of tert-butyl disulfide, leading to the synthesis of chiral compounds. This demonstrates their role in facilitating specific reaction pathways and producing enantiomerically pure substances, which are vital in pharmaceutical and agrochemical industries (Cogan et al., 1998).
Environmental and Analytical Chemistry
The study of this compound derivatives extends to environmental and analytical chemistry. Their degradation products and reactions under various conditions provide insights into environmental impact and potential applications in detecting and analyzing chemical substances (Hong, Win, & Pehkonen, 1998).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-butyl cyclopropylsulfonylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .
Mode of Action
Carbamates, in general, are known to interact with their targets through a process of installation and removal . For instance, one of the most common carbamate protecting groups, the tert-butyloxycarbonyl (Boc) protecting group, can be removed with strong acid or heat .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides . They can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Result of Action
Carbamates, in general, are known to have effects on the immune system . They may initiate, facilitate, or exacerbate pathological immune processes, leading to immunotoxicity .
Biochemische Analyse
Biochemical Properties
Tert-butyl cyclopropylsulfonylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound has been shown to interact with proteases, leading to the inhibition of proteolytic activity. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine, further modulating their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by covalently modifying active site residues. This modification can lead to the irreversible inactivation of the enzyme, thereby preventing its catalytic function . Additionally, this compound can interfere with protein-protein interactions by binding to specific domains, disrupting the formation of functional protein complexes . These molecular interactions ultimately result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biochemical properties . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes for extended periods, although its potency may decrease due to gradual degradation . In in vivo studies, the compound’s stability and effects can vary depending on the biological environment and the presence of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can alter the compound’s biochemical properties and influence its interactions with other biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions play a crucial role in determining the compound’s cellular effects and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through post-translational modifications or interactions with targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
tert-butyl N-cyclopropylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGDPBFRRQZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609736 | |
| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681808-26-4 | |
| Record name | 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681808-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



